

A Predictive Spectroscopic and Analytical Guide to 4,5-Difluoro-2-methylphenol

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Compound of Interest

Compound Name: 4,5-Difluoro-2-methylphenol

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Abstract: **4,5-Difluoro-2-methylphenol** is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly alter a molecule's pharmacokinetic and electronic properties, making precise structural verification paramount. In the absence of publicly available experimental spectra, this guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for **4,5-Difluoro-2-methylphenol** (CAS: 704884-76-4). By applying fundamental principles of spectroscopy and referencing data from analogous structures, we offer a robust theoretical framework for ^1H NMR, ^{13}C NMR, IR, and MS analysis. This document is intended to serve as a vital reference for researchers synthesizing or utilizing this compound, enabling them to anticipate spectral features and confirm its identity.

Introduction and Molecular Structure

4,5-Difluoro-2-methylphenol belongs to the cresol family, distinguished by two fluorine atoms on the benzene ring. This substitution pattern breaks the molecule's symmetry and introduces complex spin-spin coupling, making its spectral analysis a non-trivial but informative exercise. Understanding these spectroscopic signatures is a critical first step in any research and development pipeline.

Molecular Details:

- Molecular Formula: $\text{C}_7\text{H}_6\text{F}_2\text{O}$

- Molecular Weight: 144.12 g/mol
- Structure: (Illustrative structure) C1: -OH, C2: -CH₃, C4: -F, C5: -F

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The following predictions are based on established substituent effects, spin-spin coupling principles, and data from similar compounds like 2,4-difluorophenol and 2,3-difluorotoluene.[\[1\]](#)[\[2\]](#)

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one in the aliphatic region, in addition to the phenolic proton.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale and Expected Couplings
~ 6.95	d (doublet)	1H	H-6	<p>This proton is ortho to the methyl group and meta to the C5-Fluorine. It will be split primarily by the adjacent H-3 proton. A smaller long-range coupling to F-5 might be observed.</p> <p>Expected $J(H,H) \approx 8.5$ Hz.</p>
~ 6.80	d (doublet)	1H	H-3	<p>This proton is ortho to the C4-Fluorine and will be significantly split by it. It is also coupled to the adjacent H-6 proton. This signal is expected to be the most downfield due to the deshielding effect of the ortho fluorine.</p> <p>Expected $J(H,F) \approx 9-11$ Hz, $J(H,H) \approx 8.5$ Hz.</p>

~ 5.50	s (singlet, broad)	1H	-OH	The phenolic proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent. It generally does not couple with other protons.
~ 2.25	s (singlet)	3H	-CH ₃	The methyl protons are not coupled to any adjacent protons, resulting in a singlet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display seven unique carbon signals. A key feature will be the splitting of these signals due to coupling with the fluorine atoms (C-F coupling). The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.[3][4]

Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity (C-F Coupling)	Assignment	Rationale and Expected Couplings
~ 150	dd (doublet of doublets)	C-5	Directly bonded to fluorine (^1JCF) and two bonds from the other fluorine (^2JCF). Expected $^1\text{J(C,F)} \approx 240\text{-}250\text{ Hz}$, $^2\text{J(C,F)} \approx 15\text{-}25\text{ Hz}$.
~ 147	dd (doublet of doublets)	C-4	Directly bonded to fluorine (^1JCF) and two bonds from the other fluorine (^2JCF). Expected $^1\text{J(C,F)} \approx 240\text{-}250\text{ Hz}$, $^2\text{J(C,F)} \approx 15\text{-}25\text{ Hz}$.
~ 145	dd (doublet of doublets)	C-1	Two bonds away from F-5 (^2JCF) and three bonds away from F-4 (^3JCF). Expected $^2\text{J(C,F)} \approx 10\text{-}20\text{ Hz}$, $^3\text{J(C,F)} \approx 5\text{-}10\text{ Hz}$.
~ 125	dd (doublet of doublets)	C-2	Three bonds away from both F-4 and F-5 (^3JCF). Expected $^3\text{J(C,F)} \approx 3\text{-}8\text{ Hz}$ for both couplings.
~ 118	d (doublet)	C-6	Two bonds away from F-5 (^2JCF). Expected $^2\text{J(C,F)} \approx 15\text{-}25\text{ Hz}$.
~ 108	d (doublet)	C-3	Two bonds away from F-4 (^2JCF). Expected $^2\text{J(C,F)} \approx 15\text{-}25\text{ Hz}$.

~ 16	q (quartet, from ^1JCH)	$-\text{CH}_3$	This aliphatic carbon is upfield. In a coupled spectrum, it would appear as a quartet due to the three attached protons. It may show a small long-range coupling to the ortho fluorine atoms.
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Predicted Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. The predictions are based on standard group frequency charts.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Predicted Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
3550 - 3200	Strong, Broad	O-H Stretch	Phenolic Hydroxyl
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
2960 - 2850	Medium	C-H Stretch	Methyl C-H
1610 & 1500	Medium-Strong	C=C Stretch	Aromatic Ring
1250 - 1150	Strong	C-F Stretch	Aryl-Fluoride
1200 - 1100	Strong	C-O Stretch	Phenolic C-O

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following predictions are for a standard Electron Ionization (EI) source.[\[9\]](#)[\[10\]](#)

m/z Value	Predicted Relative Intensity	Ion Identity	Fragmentation Pathway
144	High	$[M]^+$	Molecular Ion: $[C_7H_6F_2O]^+$
129	Medium	$[M - CH_3]^+$	Loss of the methyl radical.
116	Medium	$[M - CO]^+$	Loss of carbon monoxide, characteristic of phenols.
101	Medium	$[M - CH_3 - CO]^+$	Sequential loss of methyl and carbon monoxide.

Methodologies and Workflows

Standard Experimental Protocols

While this guide focuses on predicted data, the following outlines standard, field-proven protocols for acquiring the actual spectra.

NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve 10-20 mg of **4,5-Difluoro-2-methylphenol** in ~0.6 mL of deuterated chloroform ($CDCl_3$). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[\[11\]](#)
- Tube Transfer: Filter the solution into a 5 mm NMR tube.
- Instrument Setup: Insert the sample into a >400 MHz spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquisition: Acquire a 1H spectrum (typically 16-32 scans) and a $^{13}C\{^1H\}$ proton-decoupled spectrum (typically >1024 scans).

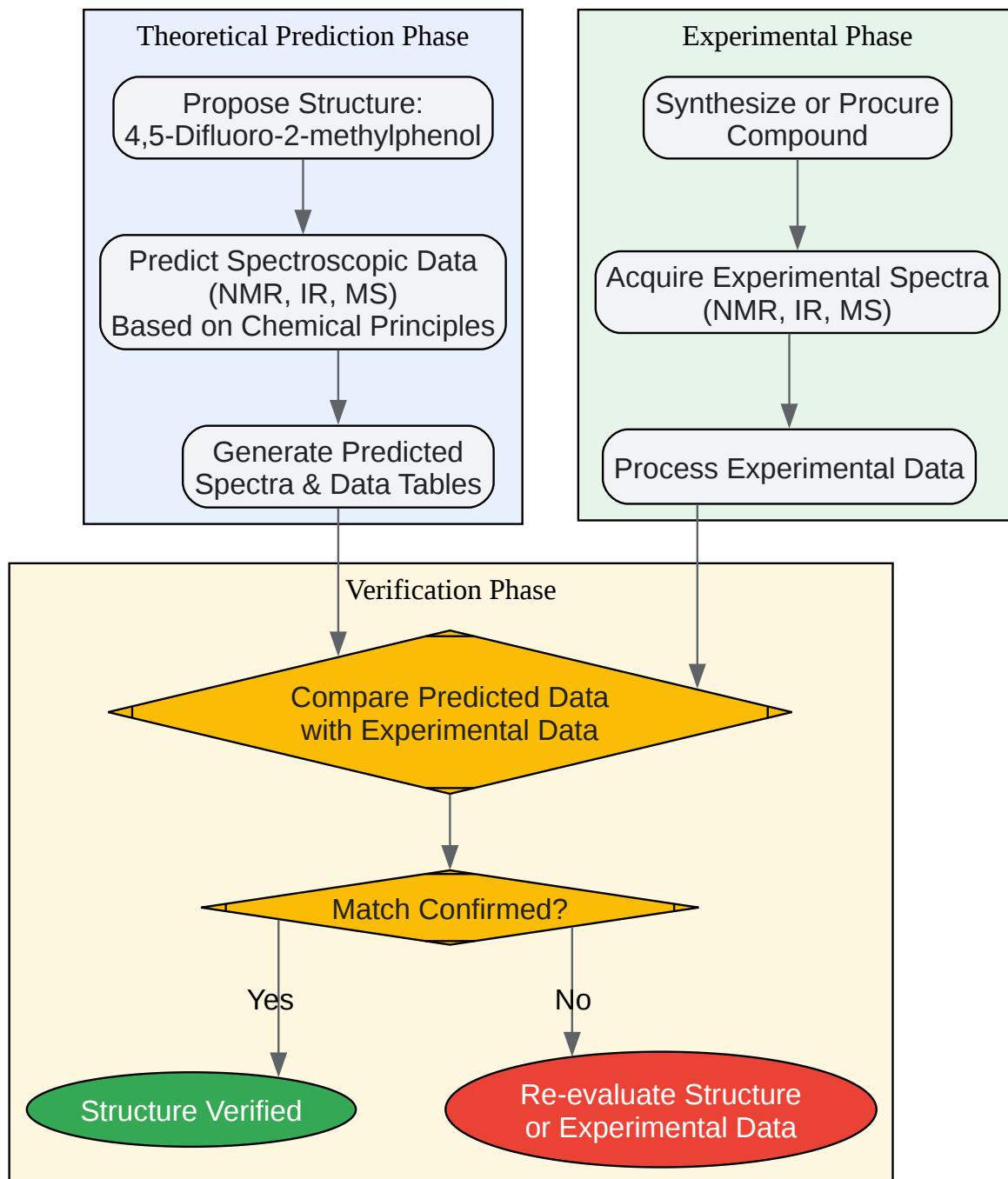
- Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

IR (ATR) Spectroscopy Protocol:

- Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
- Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Acquisition: Apply pressure with the anvil and collect the sample spectrum (typically averaging 16-32 scans) over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predictive Analysis Workflow

The process of structural verification combines predictive analysis with experimental confirmation. This workflow ensures a high degree of confidence in the final structure assignment.

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Caption: Workflow for Spectroscopic Prediction and Verification.

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic signatures of **4,5-Difluoro-2-methylphenol**. The predicted ¹H and ¹³C NMR data, with particular attention to H-F and C-F coupling, the characteristic IR absorption bands, and the likely mass spectrometric fragmentation patterns, collectively form a robust analytical profile. Researchers can use this guide to aid in the identification of this compound, interpret experimentally obtained spectra, and confirm the success of synthetic procedures. The ultimate validation will always rest on the comparison of these predictions with high-quality experimental data.

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